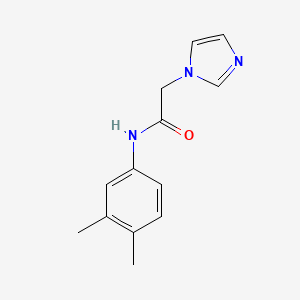

N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide derivatives typically involves strategic functionalization and coupling reactions, utilizing core imidazole and phenyl units as building blocks. Duran et al. (2013) describe the synthesis of related acetamide derivatives by reacting imidazole thione derivatives with chloroacetamide compounds, highlighting the versatility of acetamides in generating pharmacologically relevant structures (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of acetamides, including N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, is characterized by spectroscopic techniques such as NMR, IR, and mass spectroscopy. These methods provide insights into the compound's framework, revealing the spatial arrangement of atoms and the electronic environment influencing its reactivity and interactions. Gowda et al. (2007) explored the conformation of related N-aryl acetamides, showing how substituents influence molecular geometry through N-H⋯O hydrogen bonding, indicative of the compound's structural behavior (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide is influenced by the presence of both the imidazole ring and the acetamide moiety. These functional groups participate in various chemical reactions, such as nucleophilic substitution and condensation, enabling the synthesis of complex derivatives with potential biological activities. Serafimidou et al. (2008) demonstrated the use of an imidazole-based acetamide in manganese(II) catalyzed alkene epoxidation, illustrating the compound's utility in organic transformations (Serafimidou, Stamatis, & Louloudi, 2008).

Physical Properties Analysis

The physical properties of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and drug formulation. The crystallography reports provide detailed insights into the compound's solid-state characteristics, offering a basis for understanding its stability, solubility, and interaction with other molecules.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards electrophiles and nucleophiles, and stability under various conditions, are essential for designing reactions and predicting the behavior of N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide in complex systems. Studies on related acetamide derivatives have outlined the importance of the imidazole ring's nitrogen in protonation processes, influencing the compound's chemical behavior in acidic and basic environments (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Anticancer Activities

Compounds related to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide have been synthesized and investigated for their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against a variety of human tumor cell lines, finding that certain derivatives exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Corrosion Inhibition

Benzimidazole derivatives, which include structural elements similar to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, have been studied for their corrosion inhibition potential. Rouifi et al. (2020) investigated the inhibitory properties of benzimidazole derivatives on carbon steel in acidic environments, demonstrating significant corrosion inhibition, which could be valuable for industrial applications (Rouifi et al., 2020).

pKa Determination and Drug Precursors

The acidity constants (pKa values) of certain acetamide derivatives, closely related to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, were determined by Duran and Canbaz (2013). These studies are essential in the development of drug precursors, as pKa values influence the pharmacokinetic properties of drugs (Duran & Canbaz, 2013).

Luminescence Sensing

Imidazole derivatives have also been explored for their luminescence properties. Shi et al. (2015) synthesized lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for certain chemicals, such as benzaldehyde derivatives (Shi et al., 2015).

Synthesis and Anticonvulsant Activity

N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide related compounds have been synthesized and evaluated for anticonvulsant activity. Tarikogullari et al. (2010) reported that certain alkanamide derivatives, including imidazole rings, showed promising anticonvulsant activity in experimental models (Tarikogullari et al., 2010).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-imidazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-3-4-12(7-11(10)2)15-13(17)8-16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJVBEHYEJFZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,4-Dimethyl-phenyl)-2-imidazol-1-yl-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)